amine](/img/structure/B13208076.png)
[1-(3-Bromophenyl)ethyl](2-ethoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethyl chain, which is further connected to an ethoxyethyl amine group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)ethylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of 1-(3-Bromophenyl)ethylamine may involve large-scale Suzuki–Miyaura coupling processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-(3-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group in the compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(3-Bromophenyl)ethylamine is used as a building block for the synthesis of more complex organic molecules. It is often employed in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of bromophenyl derivatives on biological systems. It can be used in the synthesis of bioactive molecules that interact with specific biological targets.
Medicine: In medicinal chemistry, 1-(3-Bromophenyl)ethylamine is explored for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to enhance their properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ethoxyethyl amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromophenyl)ethylamine
- 1-(3-Chlorophenyl)ethylamine
- 1-(3-Bromophenyl)ethylamine
Comparison:
- 1-(4-Bromophenyl)ethylamine: Similar structure but with the bromine atom at the para position, which may affect its reactivity and interaction with biological targets.
- 1-(3-Chlorophenyl)ethylamine: Chlorine substitution instead of bromine, leading to different electronic and steric effects.
- 1-(3-Bromophenyl)ethylamine: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its solubility and reactivity.
Conclusion
1-(3-Bromophenyl)ethylamine is a versatile compound with significant applications in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it valuable for research and industrial purposes.
Eigenschaften
Molekularformel |
C12H18BrNO |
|---|---|
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
1-(3-bromophenyl)-N-(2-ethoxyethyl)ethanamine |
InChI |
InChI=1S/C12H18BrNO/c1-3-15-8-7-14-10(2)11-5-4-6-12(13)9-11/h4-6,9-10,14H,3,7-8H2,1-2H3 |
InChI-Schlüssel |
KGXLFXASDXNSPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCNC(C)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




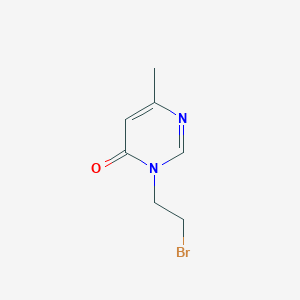
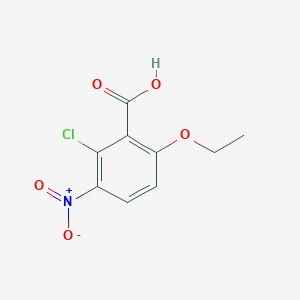
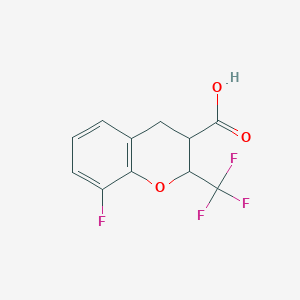
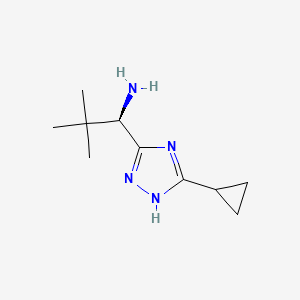
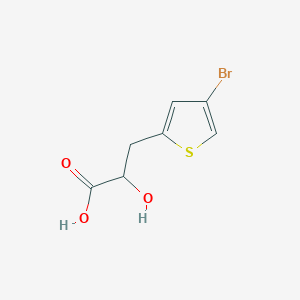
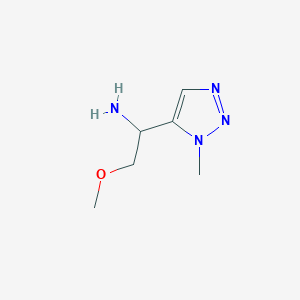
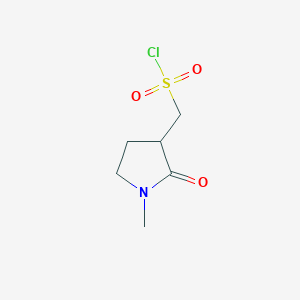
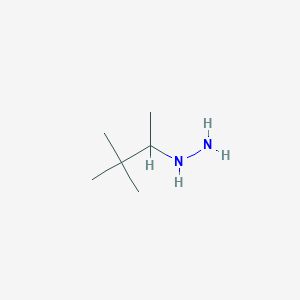

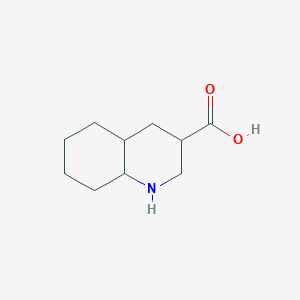
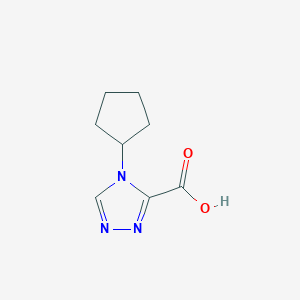
![2-Chloro-N-[(4-formylphenyl)methyl]acetamide](/img/structure/B13208086.png)
